![molecular formula C21H29N3O2 B2899222 N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 941899-77-0](/img/structure/B2899222.png)
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties.
Mechanism of Action
The exact mechanism of action of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in preclinical models. These include the induction of cytokine production, activation of the immune system, inhibition of angiogenesis, and induction of apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its anti-cancer properties. However, this compound has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide. One area of focus is the development of more selective analogs of this compound that can target specific types of cancer cells while minimizing toxicity to healthy cells. Another area of focus is the combination of this compound with other anti-cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Synthesis Methods
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide is synthesized using a multi-step process that involves the reaction of 2-(m-tolyloxy)acetic acid with thionyl chloride, followed by the addition of 2-(dimethylamino)ethylamine and 4-(dimethylamino)benzaldehyde. The resulting product is purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16-7-6-8-19(13-16)26-15-21(25)22-14-20(24(4)5)17-9-11-18(12-10-17)23(2)3/h6-13,20H,14-15H2,1-5H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEXZFANCJDMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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